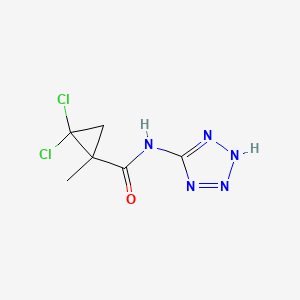
2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide
Overview
Description
2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide, also known as DMTCP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide has been extensively studied for its potential applications in various fields, including drug discovery, chemical biology, and nanotechnology. In drug discovery, 2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide has been used as a scaffold to design and synthesize new compounds with potential therapeutic applications. In chemical biology, 2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide has been used to study protein-protein interactions and enzyme activity. In nanotechnology, 2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide has been used to synthesize nanoparticles and nanocarriers for drug delivery.
Mechanism of Action
The mechanism of action of 2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide is not fully understood. However, studies have shown that 2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide can interact with proteins and enzymes, leading to changes in their activity and function. 2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide has also been shown to induce cell death in cancer cells, suggesting that it may have potential anti-cancer activity.
Biochemical and Physiological Effects:
2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential anti-cancer activity. However, the effects of 2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide on normal cells and tissues are not fully understood.
Advantages and Limitations for Lab Experiments
2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide has several advantages for lab experiments. It is stable, easy to synthesize, and can be modified to suit specific experimental needs. However, 2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide also has limitations. It is toxic at high concentrations and can interfere with certain assays, such as those that rely on enzyme activity.
Future Directions
There are several future directions for research on 2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide. One direction is to further investigate its mechanism of action and its potential applications in drug discovery and chemical biology. Another direction is to explore its potential as a nanocarrier for drug delivery. Additionally, research can be conducted to study the effects of 2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide on normal cells and tissues, as well as its potential toxicity and safety profile.
In conclusion, 2,2-dichloro-1-methyl-N-1H-tetrazol-5-ylcyclopropanecarboxamide is a novel compound with potential applications in various fields. Its synthesis method is complex, but it has several advantages for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
properties
IUPAC Name |
2,2-dichloro-1-methyl-N-(2H-tetrazol-5-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N5O/c1-5(2-6(5,7)8)3(14)9-4-10-12-13-11-4/h2H2,1H3,(H2,9,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICVSAKHJJHMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4671573.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4671579.png)
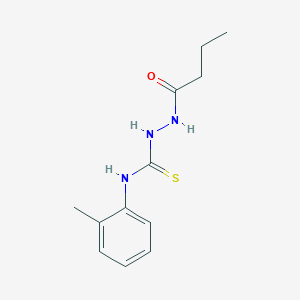
![2-(butylthio)-3-(cyclopentylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4671596.png)
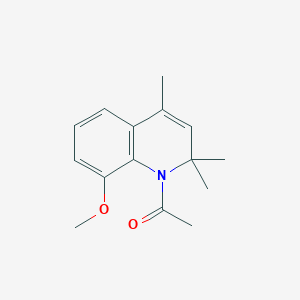

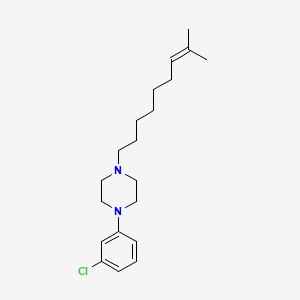
methanone](/img/structure/B4671616.png)
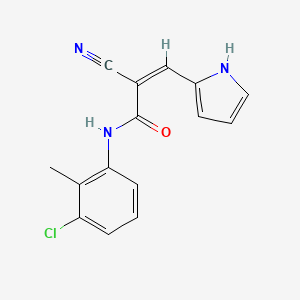
![2-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4671633.png)
![1-[3-(3-methylphenoxy)propyl]piperidine](/img/structure/B4671638.png)

![2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4671668.png)